3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
The compound 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at position 3 with a phenethyl group and at position 2 with a thioether-linked 3-(o-tolyl)-1,2,4-oxadiazole moiety. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The o-tolyl (ortho-methylphenyl) group on the oxadiazole ring introduces steric and electronic effects that may modulate target binding or metabolic stability compared to analogs with para-substituted aryl groups .
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-18-9-5-6-12-20(18)24-28-23(32-29-24)17-33-26-27-22-14-8-7-13-21(22)25(31)30(26)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASYVRXWOJBGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction, where a phenethyl halide reacts with the quinazolinone intermediate.
Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring is formed by the reaction of an amidoxime with a carboxylic acid derivative.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole intermediate with a thiol derivative of the quinazolinone.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.
Substitution: The phenethyl group and the oxadiazole moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives or ring-opened products.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibits promising activity against certain cancer cell lines, bacteria, and fungi. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its antitumor and antimicrobial properties are of particular interest, with ongoing research into its mechanism of action and efficacy in preclinical models.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity and biological activity make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls. The exact pathways depend on the biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
3-Phenethyl-2-(((3-(p-Tolyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Structural Difference : The p-tolyl (para-methylphenyl) substituent replaces the o-tolyl group.
Data :
Property o-Tolyl Derivative p-Tolyl Derivative Molecular Formula C₂₆H₂₂N₄O₂S C₂₆H₂₂N₄O₂S Molecular Weight 454.5 g/mol 454.5 g/mol CAS Number 2034489-82-0 2034326-05-9
3-Phenethyl-2-(((3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Heterocycle Replacements
2-(((4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-yl)methyl)thio)quinazolin-4(3H)-one
- Structural Difference: The oxadiazole is replaced with a 1,2,4-triazole ring bearing amino and mercapto groups.
- Impact : The triazole’s hydrogen-bonding capacity enhances interactions with enzymatic targets, as seen in its superior antimicrobial activity (EC₅₀ = 22.1–47.6 μg/mL against Xanthomonas spp.) . In contrast, oxadiazole derivatives often exhibit lower potency due to reduced polarity .
Modifications on the Quinazoline Core
3-(2-Chlorobenzyl)-2-(((3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Structural Difference : The phenethyl group is replaced with a 2-chlorobenzyl moiety.
- However, this substitution may reduce metabolic stability due to higher susceptibility to oxidative degradation .
DFT and NMR Validation
- Structural Confirmation : Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) validate the thioamide tautomer in related compounds, with strong correlations (R² > 0.95) between experimental and calculated ¹³C NMR shifts .
Biological Activity
The compound 3-phenethyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative within the quinazolinone family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a quinazolinone core linked to an oxadiazole and a phenethyl group, contributing to its potential biological interactions.
1. Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains using the disc diffusion method. The minimum inhibitory concentrations (MICs) were determined for several compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-phenethyl derivative | Staphylococcus aureus | 32 |
| 3-phenethyl derivative | Escherichia coli | 64 |
| 3-phenethyl derivative | Pseudomonas aeruginosa | 128 |
These results suggest that the compound demonstrates moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
2. Anticancer Activity
The cytotoxic effects of the compound were evaluated against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 12.0 |
| MCF7 (Breast Cancer) | 10.5 |
The compound exhibited significant cytotoxicity, particularly against A549 cells, suggesting its potential as an anticancer agent .
3. Antioxidant Activity
Antioxidant assays were conducted to assess the radical scavenging ability of the compound. The DPPH radical scavenging activity was measured, with results indicating that:
| Compound | % Inhibition at 100 µM |
|---|---|
| 3-phenethyl derivative | 85% |
| Ascorbic Acid | 90% |
The compound showed promising antioxidant activity comparable to standard antioxidants like ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .
Case Studies
Several studies have been conducted to further investigate the biological properties of similar quinazolinone derivatives:
- Antimicrobial Evaluation : A series of quinazolinones were synthesized and tested against various pathogens. Compounds with oxadiazole moieties showed enhanced activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Studies : Quinazolinone derivatives were evaluated for their cytotoxic effects on cancer cell lines. The presence of specific substituents influenced their potency, with some derivatives showing IC50 values in the low micromolar range .
Q & A
Basic: What synthetic strategies are effective for constructing the quinazolinone-oxadiazole hybrid scaffold?
Answer:
The synthesis of quinazolinone-oxadiazole hybrids typically involves multistep reactions. A common approach includes:
- Step 1: Preparation of a bromomethylquinazolinone intermediate (e.g., 3-amantadinyl-2-bromomethylquinazolin-4(3H)-one) via alkylation or halogenation of the quinazolinone core .
- Step 2: Thioether linkage formation by reacting the bromomethyl intermediate with a mercapto-oxadiazole derivative (e.g., 3-(o-tolyl)-5-mercapto-1,2,4-oxadiazole) under basic conditions (e.g., NaOH/ethanol) .
- Step 3: Deprotection (if applicable) using ethanolic sodium hydroxide to remove acetamido or other protecting groups .
Key Considerations: Solvent choice (ethanol for reflux), reaction time (12–24 hours), and purification via recrystallization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the thioether linkage (δ 3.5–4.5 ppm for SCH₂) and oxadiazole/quinazolinone aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy: Detect characteristic bands for C=N (1600–1650 cm⁻¹, oxadiazole) and C=O (1680–1720 cm⁻¹, quinazolinone) .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can biological activities (e.g., antimicrobial) be systematically evaluated for this compound?
Answer:
- Assay Design: Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) .
- Mechanistic Studies: Evaluate membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., DNA gyrase) .
- Data Interpretation: Compare activity trends with structural analogs (e.g., triazole vs. oxadiazole substituents) to infer SAR .
Advanced: What computational methods (e.g., DFT) elucidate electronic and structural properties?
Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .
- NMR Chemical Shift Prediction: Use GIAO (Gauge-Independent Atomic Orbital) methods to compare theoretical and experimental ¹³C/¹H shifts, validating tautomeric forms .
- Docking Studies: Simulate binding to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina to prioritize synthesis .
Advanced: How can structure-activity relationships (SAR) guide derivative optimization?
Answer:
- Core Modifications: Replace o-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Linker Variations: Test methylthio vs. ethylthio chains for improved lipophilicity or metabolic stability .
- Bioisosteric Replacement: Substitute oxadiazole with triazole or thiadiazole to assess activity retention .
Advanced: How to resolve contradictions between computational and experimental data (e.g., NMR shifts)?
Answer:
- Error Sources: Identify solvent effects (DFT often assumes gas phase) or tautomerism (e.g., thione-thiol equilibria in triazoles) .
- Mitigation:
Advanced: What strategies optimize reaction conditions (e.g., solvents, catalysts)?
Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation, while ethanol aids in deprotection .
- Catalyst Selection: Use bleaching earth clay (pH 12.5) in PEG-400 for efficient coupling of chlorobenzyl derivatives .
- Temperature Control: Maintain 70–80°C for exothermic reactions to avoid side products .
Advanced: How to assess stability under physiological or storage conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Photostability: Expose to UV light (320–400 nm) and track changes using TLC or UV-Vis spectroscopy .
- Storage Recommendations: Store at –20°C in desiccated, amber vials to prevent hydrolysis/oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
